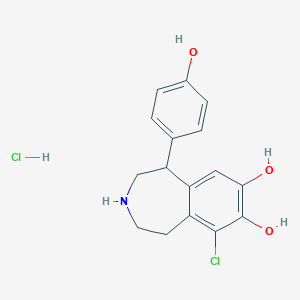

Fenoldopam hydrochloride

Vue d'ensemble

Description

Dopamine D1-receptor agonist. Antihypertensive.

Mécanisme D'action

Target of Action

Fenoldopam hydrochloride primarily targets Dopamine D1 and D5 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D1-like dopamine receptors (D1 and D5) play a crucial role in neuronal functioning, including control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

Fenoldopam’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The vasodilation leads to a decrease in systemic vascular resistance . Furthermore, fenoldopam promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

Fenoldopam has a rapid onset of action (4 minutes) and a short duration of action (< 10 minutes) . It exhibits a linear dose-response relationship at usual clinical doses . About 90% of the drug is excreted in the urine, mainly as inactive metabolites, and 10% is excreted in the feces .

Result of Action

The primary result of fenoldopam’s action is a decrease in blood pressure . This is achieved through arteriolar vasodilation, which is brought about by the activation of peripheral D1 receptors . Fenoldopam also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

The action of fenoldopam can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as fenoldopam improves renal perfusion . Additionally, fenoldopam is an intravenous agent, and its effects can be dependent on the rate of infusion . The drug also contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions, including anaphylactic symptoms and asthma, in susceptible individuals .

Analyse Biochimique

Biochemical Properties

Fenoldopam hydrochloride interacts with D1-like dopamine receptors and α2-adrenoceptors . The R-isomer of this compound, which is responsible for its biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer . It does not have significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its action on D1-like dopamine receptors. It causes arterial/arteriolar vasodilation, leading to a decrease in blood pressure . This vasodilation effect can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its agonist activity at D1-like dopamine receptors and its binding with moderate affinity to α2-adrenoceptors . D1 receptor stimulation activates adenylyl cyclase and raises intracellular cyclic AMP, resulting in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action (4 minutes) and a short duration of action (< 10 minutes) and a linear dose–response relationship at usual clinical doses . Following discontinuance of fenoldopam infusion, blood pressure gradually returns to pretreatment values with no evidence of rebound hypertension .

Dosage Effects in Animal Models

In one study in normotensive dogs, a fenoldopam dose of 0.2 μg/kg/min caused hypotension in 3 out of 4 dogs . In another study using pentobarbital-anesthetized dogs, the same dose of fenoldopam showed no effect on blood pressure or heart rate .

Metabolic Pathways

This compound’s metabolism is largely by conjugation, without the involvement of cytochrome P-450 enzymes . Methylation, glucuronidation, and sulfation are the main routes of conjugation .

Transport and Distribution

This compound is administered by continuous intravenous infusion . It is rapidly distributed in the body, and its elimination is largely renal (90%) and fecal (10%) .

Propriétés

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMPGIXLXSPNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042607 | |

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181217-39-0 | |

| Record name | Fenoldopam hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181217390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425S22SN3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

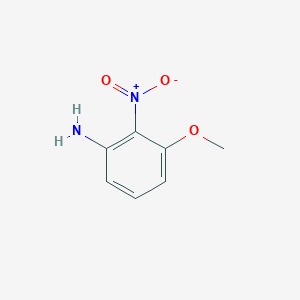

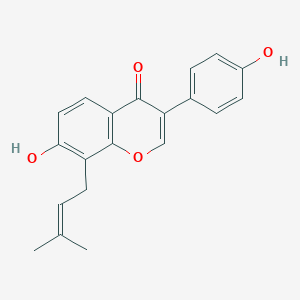

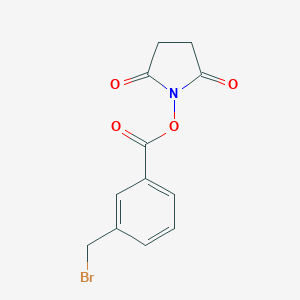

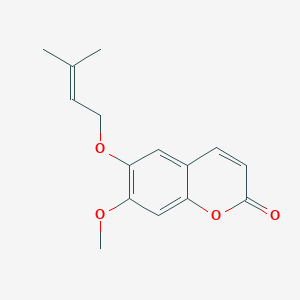

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

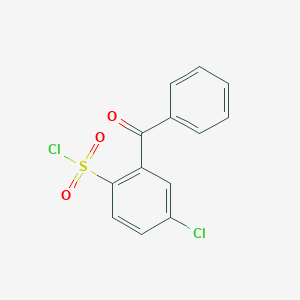

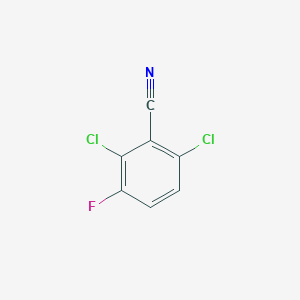

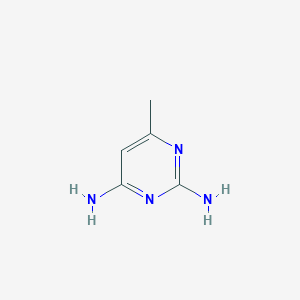

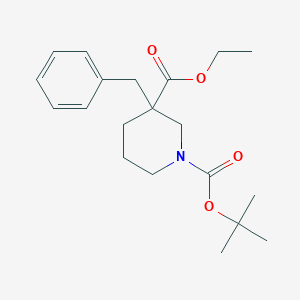

Feasible Synthetic Routes

Q1: How does fenoldopam hydrochloride impact cardiac hemodynamics during myocardial ischemia compared to dopexamine hydrochloride?

A1: Both this compound and dopexamine hydrochloride demonstrate beneficial effects on cardiac hemodynamics during myocardial ischemia. Research indicates that while both drugs effectively attenuate the increase in total peripheral resistance (TPR) and decrease in myocardial contractility associated with ischemia, they differ in their impact on mean arterial pressure (MAP). [, ] this compound exhibits a more potent reduction in TPR compared to dopexamine hydrochloride, while also significantly decreasing MAP. In contrast, dopexamine hydrochloride does not significantly affect MAP. [, ] This suggests that dopexamine hydrochloride might offer a more favorable profile for treating ischemic heart disease as it avoids a significant decrease in MAP while still improving cardiac function and reducing TPR. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)